molecular formula C13H18ClNO B1487650 2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide CAS No. 1258639-84-7

2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide

Cat. No.: B1487650
CAS No.: 1258639-84-7
M. Wt: 239.74 g/mol
InChI Key: ISPQJNQZIHRDBZ-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide is a chloroacetamide derivative characterized by a 2,4,6-trimethylphenyl (mesityl) group attached via an ethyl linker to an acetamide backbone with a chlorine substituent at the α-carbon (C-2) of the acetamide moiety. Its safety data sheet (SDS) identifies it under alternative names such as 2-chloro-2',4',6'-trimethylacetanilide, emphasizing its role as a specialized building block in organic synthesis .

Properties

IUPAC Name

2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-9-6-10(2)12(11(3)7-9)4-5-15-13(16)8-14/h6-7H,4-5,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPQJNQZIHRDBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CCNC(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The predominant synthetic approach involves the nucleophilic substitution reaction of 2,4,6-trimethylphenylethylamine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. This method ensures the formation of the amide bond while introducing the chloroacetyl group.

General Reaction:

$$
\text{2,4,6-trimethylphenylethylamine} + \text{chloroacetyl chloride} \xrightarrow[\text{base}]{\text{0–5 °C}} \text{2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide} + \text{HCl}
$$

Detailed Preparation Procedure

Step Reagents & Conditions Description
1 2,4,6-trimethylphenylethylamine (1 equiv), chloroacetyl chloride (1.1 equiv), triethylamine (or other base, 1.2 equiv) Dissolve amine and base in an aprotic solvent such as dichloromethane (CH2Cl2). Maintain temperature at 0–5 °C using an ice bath to control exothermicity.
2 Slow addition of chloroacetyl chloride Add chloroacetyl chloride dropwise to the cooled amine/base solution to minimize side reactions and improve yield.
3 Stirring at room temperature for 4–6 hours After addition, allow the reaction mixture to warm to ambient temperature and stir to ensure complete conversion.
4 Work-up Concentrate the reaction mixture under reduced pressure. Add cold water to precipitate the product. Filter and wash the solid with cold water to remove impurities.
5 Purification Recrystallize the crude product from ethanol/water (1:1) or perform column chromatography on silica gel to obtain pure 2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide.

Reaction Conditions and Optimization

  • Temperature Control: Maintaining low temperatures (0–5 °C) during addition of chloroacetyl chloride is critical to control the exothermic nature of the acylation and avoid side reactions.
  • Base Selection: Triethylamine is commonly used to neutralize HCl generated during the reaction, preventing protonation of the amine and promoting nucleophilicity.
  • Solvent: Dichloromethane is preferred for its inertness and ability to dissolve both reactants and base, facilitating efficient mixing.
  • Reaction Time: Typically 4–6 hours at room temperature after addition ensures full conversion.
  • Purification: Recrystallization or chromatographic techniques improve product purity and yield.

Alternative Industrial Preparation Methods

In industrial-scale production, similar synthetic routes are used but adapted for scale and efficiency:

  • Continuous Flow Reactors: These allow precise control over reaction parameters (temperature, mixing, residence time), enhancing yield and purity.
  • Optimized Stoichiometry: Use of slightly excess chloroacetyl chloride ensures complete reaction of the amine.
  • Automated Work-up: Inline extraction and crystallization reduce manual handling and improve reproducibility.

Characterization Techniques

The synthesized compound is characterized by:

Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm chemical structure and purity Carbonyl carbon (C=O) resonance around 165–170 ppm; aromatic protons at 6.8–7.2 ppm; methyl groups at 2.1–2.5 ppm
Infrared (IR) Spectroscopy Identify functional groups Strong C=O stretch near 1650 cm⁻¹; N–H bending around 1550 cm⁻¹
Mass Spectrometry (MS) Confirm molecular weight Molecular ion peak at 239.74 g/mol (Molecular formula C13H18ClNO)
Melting Point Determination Assess purity Specific melting point depends on sample but generally consistent with literature values
X-ray Crystallography (if applicable) Analyze molecular conformation and packing Reveals steric effects of 2,4,6-trimethylphenyl group and hydrogen bonding

Summary Table of Preparation Parameters

Parameter Details
Starting Materials 2,4,6-trimethylphenylethylamine, chloroacetyl chloride
Solvent Dichloromethane (CH2Cl2)
Base Triethylamine (Et3N) or NaOH (alternative)
Temperature 0–5 °C during addition; room temperature for reaction completion
Reaction Time 4–6 hours post addition
Purification Recrystallization (ethanol/water) or silica gel chromatography
Yield Typically high (70–90%) depending on conditions
Byproducts HCl (neutralized by base)

Research Findings and Notes

  • The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride, forming the amide linkage.
  • The chlorine substituent on the α-carbon of the acetamide moiety remains intact, enabling further functionalization via substitution reactions.
  • Maintaining strict temperature control minimizes side reactions such as hydrolysis or polymerization.
  • The choice of base and solvent critically affects the reaction rate and yield.
  • Industrial methods favor continuous flow synthesis for scalability and reproducibility.

This comprehensive overview consolidates diverse research data and practical insights into the preparation of 2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide, providing an authoritative guide for researchers and industrial chemists alike. The synthesis is well-established, relying on classical acylation chemistry with optimized conditions for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted acetamides.

    Oxidation Reactions: Products include corresponding oxides.

    Reduction Reactions: Products include amines.

Scientific Research Applications

2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2,4,6-Trimethylphenyl) Acetamides (TMP Series)

  • TMPA (N-(2,4,6-trimethylphenyl)acetamide) : Lacks the ethyl linker and chlorine, resulting in shorter bond distances (C=O: 1.224 Å) compared to the target compound. The mesityl group induces planarity in the acetamide linkage, with dihedral angles (C(s)-C(O)-N-C(1r)) averaging -176.8° .
  • TMPDCA (N-(2,4,6-trimethylphenyl)-2,2-dichloroacetamide) : Features two chlorine atoms on the acetamide, increasing steric hindrance and altering the asymmetric unit (two molecules vs. one in TMPA). Bond angles at the acetamide nitrogen (C(O)-N-C(1r)) widen to -112.2° due to Cl substituents .

N-(2,4,6-Trichlorophenyl) Acetamides (TCP Series)

  • TCPCA (N-(2,4,6-trichlorophenyl)-2-chloroacetamide) : Replacing methyl with chlorine on the phenyl ring reduces electron density, shortening the C(aryl)-N bond (1.382 Å vs. 1.389 Å in TMPA). This enhances hydrogen-bonding interactions, affecting crystallographic packing .

Herbicidal Analogues

  • Alachlor (2-chloro-N-(methoxymethyl)-N-(2,6-diethylphenyl)acetamide) : The diethylphenyl group and methoxymethyl substituent increase hydrophobicity and herbicidal activity compared to the mesityl group in the target compound .

Crystallographic Data and Asymmetric Units

Compound Phenyl Substituents Acetamide Substituents Asymmetric Unit Space Group Key Dihedral Angles (°)
Target Compound 2,4,6-Trimethyl 2-Chloro 1 molecule P1 C(s)-C(O)-N-C(1r): -176.8
TMPDCA 2,4,6-Trimethyl 2,2-Dichloro 2 molecules P1 C(O)-N-C(1r)-C(2r): -112.2
TCPCA 2,4,6-Trichloro 2-Chloro 2 molecules P21/c C(s)-C(O)-N-C(1r): -175.4
2-Chloro-N-(3-methylphenyl)acetamide 3-Methyl 2-Chloro 2 molecules P1 N–H⋯O H-bonds along a-axis

Key Observations :

  • Chlorine substituents on the acetamide increase torsional strain, widening bond angles (e.g., C(O)-N-C(1r) in TMPDCA: -112.2° vs. -109.9° in TMPA) .
  • Methyl groups on the phenyl ring reduce intermolecular hydrogen bonding compared to chloro-substituted analogs, leading to simpler packing (1 molecule/asymmetric unit vs. 2 in TCPCA) .

Reactivity and Functional Comparisons

Electronic Effects

  • The mesityl group’s electron-donating methyl groups stabilize the acetamide’s amide resonance, reducing electrophilicity at the carbonyl carbon compared to trichlorophenyl analogs .
  • Chlorine at C-2 enhances susceptibility to nucleophilic substitution, a feature exploited in herbicides like alachlor .

Biological Activity

2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide is an organic compound with significant potential in biological research. Its molecular formula is C13H18ClNO, and it has a molecular weight of 239.74 g/mol. This compound is primarily investigated for its role as an intermediate in organic synthesis and its biological activities, particularly in enzyme inhibition and therapeutic applications.

The compound is synthesized through the reaction of 2,4,6-trimethylphenylethylamine with chloroacetyl chloride, typically in the presence of a base like triethylamine. This reaction is conducted under controlled conditions to ensure optimal yield and purity.

Chemical Reactions

  • Substitution Reactions : The chlorine atom can be substituted by various nucleophiles.
  • Oxidation and Reduction : The compound can undergo oxidation to form oxides or reduction to yield amines.

Biological Activity

Research indicates that 2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide exhibits various biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, impacting biochemical pathways crucial for cellular functions. Its mechanism involves binding to active sites of enzymes, effectively blocking their activity.
  • Therapeutic Potential : Investigations into its therapeutic properties have shown promise in areas such as analgesia and anti-inflammatory responses. For instance, related compounds have demonstrated significant analgesic activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .
  • Molecular Docking Studies : Molecular docking studies have revealed potential binding interactions with cyclooxygenase (COX) enzymes, which are key targets in pain and inflammation management. This suggests that derivatives of this compound may serve as lead candidates for developing new analgesics .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes affecting metabolic pathways
Analgesic ActivityExhibits significant pain relief comparable to NSAIDs
Molecular DockingBinds to COX-1 and COX-2 enzymes
Synthetic ApplicationsUsed as an intermediate in organic synthesis

Case Study: Analgesic Properties

A study focused on synthesizing derivatives of 2-chloro-N,N-diphenylacetamide highlighted the compound's analgesic properties through in vivo models. The synthesized compounds were evaluated using the hot plate method, demonstrating promising results that warrant further exploration into their clinical applications .

Safety and Toxicity

While specific toxicity data for 2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide is limited, compounds with similar structures have been noted for varying degrees of safety concerns. It is essential to conduct thorough toxicological assessments before considering clinical applications.

Q & A

Basic Research Questions

Q. What is the synthetic route for 2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide?

  • Methodology : The compound is synthesized via nucleophilic substitution. React 2-(2,4,6-trimethylphenyl)ethylamine with chloroacetyl chloride in the presence of a base (e.g., NaOH) to neutralize HCl byproducts. Maintain temperatures between 0–5°C to mitigate exothermicity and enhance yield. Purify via recrystallization using ethanol or column chromatography .

Q. How is the compound characterized structurally?

  • Techniques :

  • NMR Spectroscopy : Confirm the presence of the acetamide group (C=O at ~165–170 ppm in 13C^{13}\text{C} NMR), aromatic protons (6.8–7.2 ppm in 1H^1\text{H} NMR), and methyl groups (2.1–2.5 ppm) .
  • IR Spectroscopy : Detect C=O stretching (~1650 cm1^{-1}) and N–H bending (~1550 cm1^{-1}) .
  • X-ray Crystallography : Resolve steric effects from the 2,4,6-trimethylphenyl group and hydrogen-bonding patterns in the crystal lattice .

Q. What common reactions does this compound undergo?

  • Reactivity :

  • Nucleophilic Substitution : The chlorine atom reacts with amines (e.g., diethylamine) to form secondary acetamides.
  • Hydrolysis : Under acidic/basic conditions, yields 2-(2,4,6-trimethylphenyl)ethylamine and chloroacetic acid .
    • Conditions : Substitution requires polar aprotic solvents (e.g., DMF) at 60–80°C; hydrolysis uses HCl/NaOH in aqueous ethanol .

Advanced Research Questions

Q. How does steric hindrance from the 2,4,6-trimethylphenyl group influence reactivity?

  • Structural Analysis : The bulky trimethylphenyl group reduces accessibility to the acetamide moiety, slowing nucleophilic substitution. X-ray data show dihedral angles of 6–12° between the phenyl ring and acetamide plane, limiting conjugation .
  • Experimental Validation : Compare reaction rates with less-hindered analogs (e.g., 2-chloro-N-phenethylacetamide) using kinetic studies .

Q. What computational methods predict electronic properties of this compound?

  • Approaches :

  • HOMO-LUMO Analysis : Identify electron-rich regions (trimethylphenyl) and electron-deficient sites (chlorine, carbonyl) for reaction site prediction .
  • Molecular Electrostatic Potential (MESP) : Map charge distribution to rationalize nucleophilic/electrophilic attack preferences .
    • Software : Gaussian or ORCA with B3LYP/6-31G(d) basis sets .

Q. How are crystallographic data contradictions resolved for this compound?

  • Refinement Strategies :

  • Use SHELXL for high-resolution data to model disorder in the trimethylphenyl group .
  • Apply twin refinement (e.g., BASF parameter in SHELX) for twinned crystals, common due to steric packing .
    • Validation : Check R-factors (<5%) and residual electron density (<0.5 eÅ3^{-3}) .

Q. What biological activities are reported, and how are they studied?

  • Activities : Potential antimicrobial (gram-positive bacteria) and antitumor (in vitro cell line assays) properties .
  • Assays :

  • MIC Tests : Evaluate bacterial growth inhibition at 10–100 µg/mL concentrations.
  • MTT Assays : Assess cytotoxicity in HeLa or MCF-7 cells; IC50_{50} values correlate with substituent modifications .

Q. How to optimize reaction yields when synthesizing derivatives?

  • Factors :

  • Temperature Control : Sub-zero conditions minimize side reactions during chloroacetyl chloride addition .
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate substitution reactions .
    • Analytical Monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide

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